tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of the alkyne: The alkyne precursor is synthesized through standard organic synthesis techniques.
Preparation of the azide: The azide precursor is prepared by converting a suitable amine to an azide.
Click reaction: The alkyne and azide are reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- tert-Butyl (5-hydroxypentyl)carbamate
- tert-Butyl (5-hydroxypentyl)(methyl)carbamate
Comparison:
- tert-Butyl 1-(5-hydroxypentyl)-1H-1,2,3-triazole-4-carboxylate has a unique triazole ring, which imparts distinct chemical properties compared to carbamates.
- The triazole ring provides additional sites for hydrogen bonding and π-π interactions, potentially enhancing its biological activity.
- The presence of the triazole ring also allows for a wider range of chemical modifications, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C12H21N3O3 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 1-(5-hydroxypentyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)10-9-15(14-13-10)7-5-4-6-8-16/h9,16H,4-8H2,1-3H3 |
InChI Key |
MCJVPHXWHMIVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCCCCO |
Origin of Product |
United States |
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